1,3-dioxo-1H,3H-benzo[de]isochromene-5-sulfonic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-1H,3H-benzo[de]isochromene-5-sulfonic acid typically involves the oxidation of phenanthrenequinone using mild oxidants such as selenium dioxide or potassium permanganate. The reaction conditions often include the use of solvents like ethanol or acetonitrile and heating for a specific duration to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes with optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-1H,3H-benzo[de]isochromene-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the compound into different functional groups.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order oxides, while reduction can produce alcohols or amines . Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
1,3-dioxo-1H,3H-benzo[de]isochromene-5-sulfonic acid has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dioxo-1H,3H-benzo[de]isochromene-5-sulfonic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, thereby preventing oxidative damage to cells.
Antifungal and Antibacterial Properties: It disrupts the cell membranes of fungi and bacteria, leading to cell death.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Comparison with Similar Compounds
1,3-dioxo-1H,3H-benzo[de]isochromene-5-sulfonic acid can be compared with other similar compounds in the isochromene family:
1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonic acid group, which affects its reactivity and applications.
1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid: Another similar compound with different functional groups that influence its chemical behavior and uses.
Properties
Molecular Formula |
C12H6O6S |
---|---|
Molecular Weight |
278.24 g/mol |
IUPAC Name |
2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-7-sulfonic acid |
InChI |
InChI=1S/C12H6O6S/c13-11-8-3-1-2-6-4-7(19(15,16)17)5-9(10(6)8)12(14)18-11/h1-5H,(H,15,16,17) |
InChI Key |
IKIIITNMWDUFQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)S(=O)(=O)O |
Origin of Product |
United States |
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